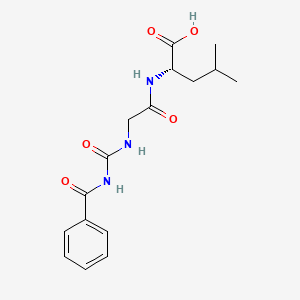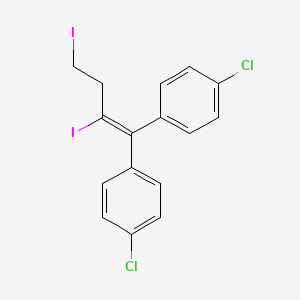![molecular formula C23H32N4O B12533671 Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- CAS No. 656836-08-7](/img/structure/B12533671.png)
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is a complex organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of amines with isocyanates or carbamoyl chlorides. For Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-, a common method involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods
Industrial production of urea derivatives often relies on the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, while effective, poses environmental and safety concerns due to the use of phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium isocyanate for nucleophilic addition, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted urea derivatives .
Wissenschaftliche Forschungsanwendungen
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form strong interactions with biological molecules, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenyl thiazolyl urea derivatives: These compounds are known for their antibacterial activity against Gram-positive bacteria.
N-substituted ureas: These derivatives have diverse applications in pharmaceuticals and agrochemicals.
Uniqueness
Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl- is unique due to its specific chemical structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
656836-08-7 |
|---|---|
Molekularformel |
C23H32N4O |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-[N,N-dibutyl-N'-(4-methylphenyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C23H32N4O/c1-4-6-17-27(18-7-5-2)22(24-21-15-13-19(3)14-16-21)26-23(28)25-20-11-9-8-10-12-20/h8-16H,4-7,17-18H2,1-3H3,(H2,24,25,26,28) |
InChI-Schlüssel |
RYWAWAOBCVYWIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C(=NC1=CC=C(C=C1)C)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)

![[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol](/img/structure/B12533612.png)


![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![(2S)-2-(2-Methylprop-2-en-1-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B12533644.png)




![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)

